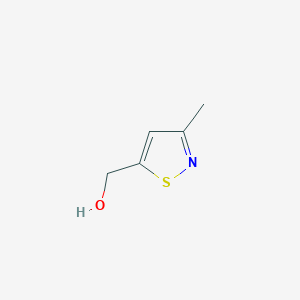

(3-Methyl-1,2-thiazol-5-yl)methanol

Description

“(3-Methyl-1,2-thiazol-5-yl)methanol” (CAS: 17265-60-0) is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 3-position and a hydroxymethyl group at the 5-position. The thiazole core, a five-membered aromatic ring containing sulfur and nitrogen, confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and agrochemical research. The hydroxymethyl group enhances solubility and provides a reactive site for further derivatization, such as esterification or etherification .

This compound is primarily used as an intermediate in synthesizing bioactive molecules, including kinase inhibitors and antitumor agents.

Properties

IUPAC Name |

(3-methyl-1,2-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-2-5(3-7)8-6-4/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZIRNAGXQUADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559143 | |

| Record name | (3-Methyl-1,2-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17265-60-0 | |

| Record name | 3-Methyl-5-isothiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17265-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-1,2-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2-thiazol-5-yl)methanol typically involves the reaction of 3-methyl-1,2-thiazole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods: In an industrial setting, the production of (3-Methyl-1,2-thiazol-5-yl)methanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to increase the efficiency and yield of the reaction.

Types of Reactions:

Oxidation: (3-Methyl-1,2-thiazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-methyl-1,2-thiazole-5-carboxylic acid.

Reduction: Formation of 3-methyl-1,2-thiazol-5-ylmethane.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

(3-Methyl-1,2-thiazol-5-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-thiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Bioactivity :

- The urea derivative (1-(1-methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea) exhibits potent antitumor activity (IC₅₀ = 1.19 µM against HepG2), attributed to the urea linker enhancing hydrogen-bonding interactions with cellular targets .

- In contrast, the benzaldehyde derivative (2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde) lacks direct bioactivity but serves as a precursor for imaging agents due to its aromatic aldehyde group .

Substituent Effects: The trifluoromethyl group in (2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-b]thiazol-5-yl)methanol increases lipophilicity, improving membrane permeability and antifungal potency . The hydroxymethyl group in “(3-Methyl-1,2-thiazol-5-yl)methanol” allows for facile conjugation with amines or carboxylic acids, enabling diverse drug discovery applications .

Key Observations:

- Thiazole derivatives are typically synthesized via cyclization (e.g., Hantzsch thiazole synthesis) or nucleophilic substitution. The target compound’s hydroxymethyl group is introduced via post-cyclization functionalization .

- Thiadiazole hybrids (e.g., compound 9b) require multi-step reactions involving hydrazonoyl halides and hydrazinecarbodithioates, with yields exceeding 80% under optimized conditions .

Table 3: Antitumor Activity of Selected Thiazole Derivatives

Key Observations:

- The 1,3,4-thiadiazole-thiazole hybrid (9b) shows superior activity against HepG2 compared to simpler thiazoles, likely due to enhanced π-stacking interactions .

- The absence of biological data for “(3-Methyl-1,2-thiazol-5-yl)methanol” itself highlights its role as an intermediate rather than a terminal bioactive compound .

Biological Activity

(3-Methyl-1,2-thiazol-5-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biochemical properties, mechanisms of action, and various biological effects of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

(3-Methyl-1,2-thiazol-5-yl)methanol features a thiazole ring with a methyl group at position 3 and a hydroxymethyl group at position 5. Its molecular formula is , which contributes to its diverse reactivity and biological interactions.

The biological activity of (3-Methyl-1,2-thiazol-5-yl)methanol can be attributed to its interaction with various biomolecules:

- Enzyme Interaction : It has been shown to inhibit or activate several enzymes involved in metabolic pathways, which can lead to significant alterations in cellular functions.

- DNA Interaction : Similar to other thiazole derivatives, it may interact with DNA and topoisomerase II, potentially leading to DNA damage and subsequent cell death.

Antimicrobial Activity

Research indicates that (3-Methyl-1,2-thiazol-5-yl)methanol exhibits antimicrobial properties. Its effectiveness varies against different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 3.92–4.01 mM |

| Aspergillus niger | 4.01–4.23 mM |

| Staphylococcus aureus | MIC 25 μg/mL |

Studies have found that while it shows some activity against fungi and bacteria, it is generally less effective than established antimicrobial agents like fluconazole and ciprofloxacin .

Case Studies and Research Findings

- Antifungal Activity : A study evaluated the antifungal properties of various thiazole derivatives, including (3-Methyl-1,2-thiazol-5-yl)methanol. While the results were inconclusive regarding its efficacy compared to other compounds, it highlighted the need for further exploration into its antifungal potential.

- Cellular Effects : In laboratory settings, the compound was observed to modulate cellular metabolism and gene expression significantly. For instance, at lower doses, it appeared to enhance cellular functions, while higher doses led to toxicity .

Pharmacokinetics

The pharmacokinetic profile of (3-Methyl-1,2-thiazol-5-yl)methanol indicates that it is slightly soluble in water but more soluble in organic solvents like alcohol and ether. This solubility profile may influence its bioavailability and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.